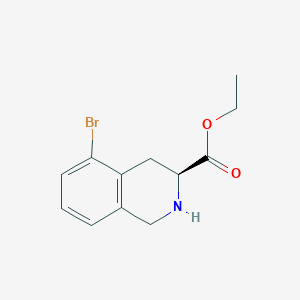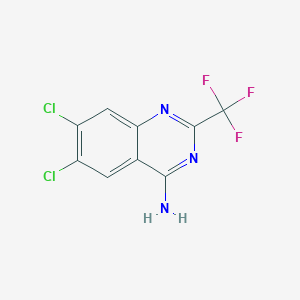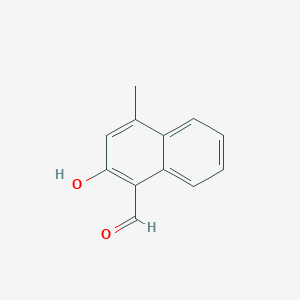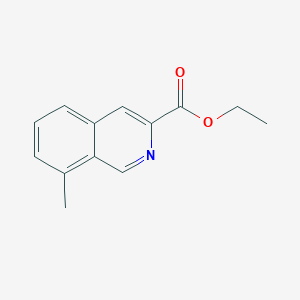![molecular formula C32H38O2 B13670836 (S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it an important molecule in various fields of scientific research, including organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutyraldehyde from t-butyl chloride and vinyl acetate through a catalytic reaction.
Formation of Intermediate: The intermediate 1-chloro-3,3-dimethylbutyl acetate is hydrolyzed and disproportionated under controlled temperature conditions (100-110°C) using catalysts such as aluminum trichloride, p-toluenesulfonic acid, or ferric chloride.
Final Product: The final step involves the coupling of the intermediate with 1,1’-binaphthalene-2,2’-diol to form (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted binaphthol derivatives.
科学的研究の応用
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination with transition metals and activation of substrates through chiral induction.
類似化合物との比較
Similar Compounds
Uniqueness
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral centers and bulky substituents, which provide steric hindrance and enhance its selectivity in catalytic reactions. This makes it a valuable compound in asymmetric synthesis compared to other binaphthol derivatives.
特性
分子式 |
C32H38O2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
3-(3,3-dimethylbutyl)-1-[3-(3,3-dimethylbutyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38O2/c1-31(2,3)17-15-23-19-21-11-7-9-13-25(21)27(29(23)33)28-26-14-10-8-12-22(26)20-24(30(28)34)16-18-32(4,5)6/h7-14,19-20,33-34H,15-18H2,1-6H3 |
InChIキー |
JQBPPZJSAAUVIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)CCC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)


![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
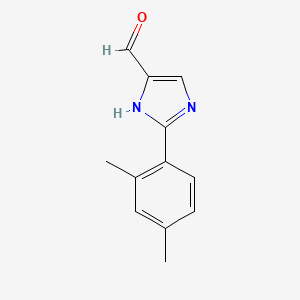
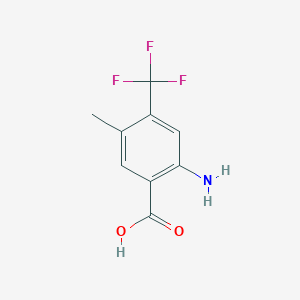
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

